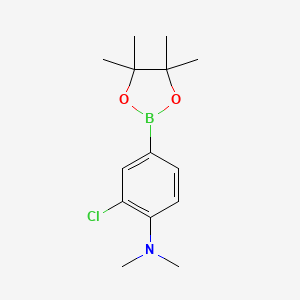
2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
描述
“2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical compound with the molecular formula C14H22BNO2 . It is used as an organic synthesis material .
Synthesis Analysis
The synthesis of this compound could involve the use of 2-Chloro-N,N-dimethylethylamine and 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane . The latter is known to be used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of this compound includes a boron atom bonded to an oxygen atom, forming a dioxaborolane ring. This ring is tetramethylated, meaning it has four methyl (CH3) groups attached . The compound also contains a dimethylamine group (N(CH3)2) attached to a phenyl ring .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, a component of the compound, is known to participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .作用机制
Target of Action
The primary target of 3-Chloro-4-(N,N-dimethylamino)phenylboronic acid pinacol ester, also known as 2-Chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of the compound are influenced by several factors. The kinetics of hydrolysis of phenylboronic pinacol esters, such as this compound, are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
实验室实验的优点和局限性
One of the main advantages of using BODIPY in lab experiments is its high fluorescence intensity. This property allows for sensitive detection and quantification of analytes. BODIPY is also highly photostable, meaning that it does not degrade or lose its fluorescence over time. However, BODIPY is sensitive to pH and temperature changes, which can affect its fluorescence properties.
未来方向
There are many potential future directions for research involving BODIPY. One area of interest is the development of new sensors for detecting specific analytes. Another area of interest is the use of BODIPY in drug delivery systems. BODIPY could be used as a fluorescent marker to track the delivery of drugs to specific cells or tissues. In addition, BODIPY could be used in the development of new imaging techniques for medical diagnosis and treatment monitoring.
科学研究应用
BODIPY has been used in a variety of scientific research applications. One of the most common uses of BODIPY is in fluorescence imaging. BODIPY can be used to label proteins, nucleic acids, and other molecules in cells, allowing researchers to track their movement and interactions. BODIPY has also been used in bioanalytical chemistry to detect and quantify various analytes. In addition, BODIPY has been used in the development of sensors for detecting gases, ions, and other molecules.
属性
IUPAC Name |
2-chloro-N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BClNO2/c1-13(2)14(3,4)19-15(18-13)10-7-8-12(17(5)6)11(16)9-10/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIVVNDZVBWLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one](/img/structure/B3244220.png)


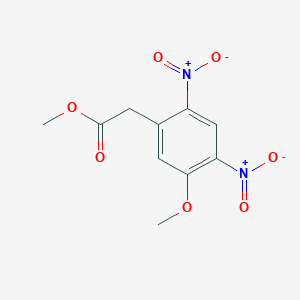
![Thieno[3,2-b]pyridin-5-ylmethanol](/img/structure/B3244240.png)

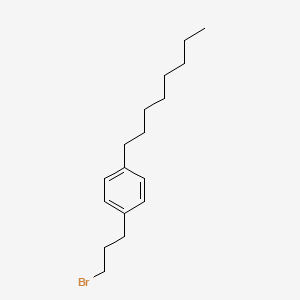
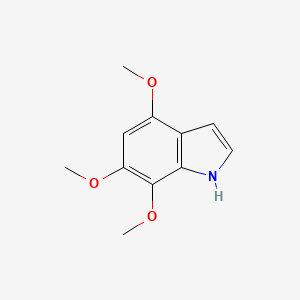
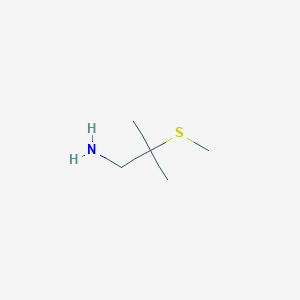
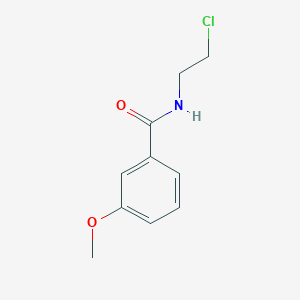
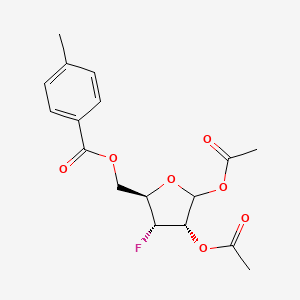
![3-Phenyl-3,10-dihydropyrazolo[4,3-a]carbazole](/img/structure/B3244305.png)
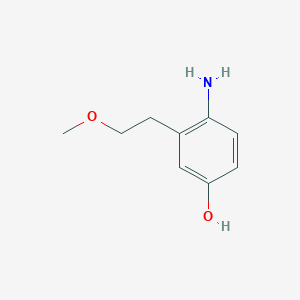
![Potassium [(4-bromophenyl)methyl]trifluoroboranuide](/img/structure/B3244310.png)